molecular formula C19H21N5O2 B046924 Pirenzepine CAS No. 28797-61-7

Pirenzepine

Cat. No. B046924
CAS RN: 28797-61-7
M. Wt: 351.4 g/mol
InChI Key: RMHMFHUVIITRHF-UHFFFAOYSA-N
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Description

Pirenzepine, also known as Gastrozepin, is an M1 selective antagonist used in the treatment of peptic ulcers . It reduces gastric acid secretion and muscle spasm . It belongs to a class of drugs known as muscarinic receptor antagonists .


Synthesis Analysis

Pirenzepine can undergo an unexpected scaffold rearrangement from the pharmaceutical active ingredient (API) to a previously uncharacterized benzimidazole . The rearrangement occurs under highly acidic conditions .


Physical And Chemical Properties Analysis

Pirenzepine is a ‘selective’ antimuscarinic agent which inhibits gastric acid secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary functions .

Scientific Research Applications

Treatment of Gastric and Duodenal Ulcers

Pirenzepine is best known for its long history as an inhibitor of gastric acid secretion and gastric motility in the treatment of gastric and duodenal ulcers . It acts as an antagonist for the muscarinic acetylcholine receptors (mAChRs), with a strong preference for the mAChR subtype M1 .

Control of Myopia Progression in Children

Besides its classical applications, pirenzepine is effective for controlling myopia progression in children . This is a unique application that leverages the drug’s effects on the muscarinic acetylcholine receptors.

Treatment of Peripheral Neuropathy

Pirenzepine is currently undergoing a phase II clinical trial for the treatment of peripheral neuropathy . This is a condition that results from damage to the peripheral nerves, often causing weakness, numbness, and pain, usually in the hands and feet.

Antispasmodic/Anticholinergic Applications

Pirenzepine belongs to a group of medications called antispasmodics/anticholinergics . These medications are used to relieve cramps or spasms of the stomach, intestines, and bladder .

Modulation of Neuromuscular Synaptic Transmission

In a study, it was shown that the application of pirenzepine significantly reduced the positive effect of methoctramine, another muscarinic acetylcholine receptor antagonist . This suggests that pirenzepine can modulate neuromuscular synaptic transmission via M1 and M2 mAChRs .

Pharmacovigilance Research

Pirenzepine has been used in pharmacovigilance research to better understand the molecular events triggered by medications to prevent adverse effects . In one study, it was found that pirenzepine can undergo an unexpected scaffold rearrangement from the pharmaceutical active ingredient (API) to a previously uncharacterized benzimidazole .

Mechanism of Action

Target of Action

Pirenzepine is a selective M1 muscarinic receptor antagonist . The M1 muscarinic receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in mediating various cellular responses .

Mode of Action

Pirenzepine binds to the muscarinic acetylcholine receptor, thereby inhibiting its function . This receptor mediates various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins .

Biochemical Pathways

The muscarinic acetylcholine receptor, when activated, initiates a series of biochemical reactions. These include the inhibition of adenylate cyclase, which reduces the levels of cyclic AMP in the cell, and the breakdown of phosphoinositides . Additionally, the receptor modulates potassium channels, affecting the electrical properties of the cell membrane .

Result of Action

The primary result of pirenzepine’s action is the inhibition of gastric secretion . This makes it effective in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers . It is also known to reduce muscle spasms, which can relieve cramps or spasms of the stomach, intestines, and bladder .

Action Environment

Environmental factors can influence the action of pirenzepine. For instance, it has been found that pirenzepine can undergo an unexpected scaffold rearrangement under highly acidic conditions . Reaction kinetics in gastric acid prevent this rearrangement after oral application . This suggests that the physiological environment can significantly influence the action, efficacy, and stability of pirenzepine.

properties

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHMFHUVIITRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023487
Record name Pirenzepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.82e-01 g/L
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pirenzepine is a muscarinic receptor antagonist and binds to the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins.
Record name Pirenzepine
Source DrugBank
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Product Name

Pirenzepine

CAS RN

28797-61-7
Record name Pirenzepine
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Record name Pirenzepine [INN:BAN]
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Record name Pirenzepine
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Record name Pirenzepine
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Record name Pirenzepine
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Record name PIRENZEPINE
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Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 11-(2-chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (5 g) and N,N'-dimethylpiperazine (4 g) in acetonitrile (100 ml) was heated to reflux for 2 hours. The mixture was evaporated and the residue, crystallized from methanol, yielded 3 g (42.9%) of 11-[2-(4-methylpiperazin-1-yl)-acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one N1 -chloromethylate melting at 198°-200° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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